molecular formula C16H18N2O3 B6664646 1-(1-Ethylindole-3-carbonyl)pyrrolidine-3-carboxylic acid

1-(1-Ethylindole-3-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B6664646
M. Wt: 286.33 g/mol
InChI Key: UNVJLKRYOBYNQB-UHFFFAOYSA-N
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Description

1-(1-Ethylindole-3-carbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, features a unique structure that combines an indole moiety with a pyrrolidine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(1-Ethylindole-3-carbonyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions involving appropriate precursors such as amino acids or their derivatives.

    Coupling of Indole and Pyrrolidine Moieties: The final step involves coupling the indole and pyrrolidine moieties through amide bond formation using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-(1-Ethylindole-3-carbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Amidation: The carboxylic acid group can undergo amidation reactions with amines to form amides, which are useful intermediates in drug synthesis.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium or platinum.

Scientific Research Applications

1-(1-Ethylindole-3-carbonyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1-Ethylindole-3-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. For example, it can bind to serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity towards specific targets, contributing to its overall biological activity.

Comparison with Similar Compounds

1-(1-Ethylindole-3-carbonyl)pyrrolidine-3-carboxylic acid can be compared with other indole derivatives and pyrrolidine-containing compounds:

    Indole-3-acetic acid: A plant hormone involved in growth regulation, differing in its lack of a pyrrolidine ring.

    Tryptophan: An essential amino acid with an indole moiety, but without the carbonyl and pyrrolidine groups.

    Proline: A pyrrolidine-containing amino acid, lacking the indole moiety.

The uniqueness of this compound lies in its combined indole and pyrrolidine structures, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

1-(1-ethylindole-3-carbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-2-17-10-13(12-5-3-4-6-14(12)17)15(19)18-8-7-11(9-18)16(20)21/h3-6,10-11H,2,7-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVJLKRYOBYNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)N3CCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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